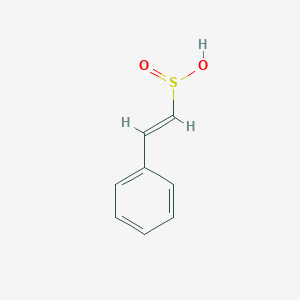

(E)-2-phenylethene-1-sulfinic acid

Description

Contextualizing Sulfinic Acid Functionality in Organic Synthesis Research

Sulfinic acids (RSO₂H) and their conjugate bases, sulfinates, have emerged as highly versatile and important intermediates in modern organic synthesis. These organosulfur compounds are valuable building blocks for constructing a wide array of molecules, including those with significant applications in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov Their utility stems from the unique electronic properties of the sulfinyl group and its ability to participate in a diverse range of chemical transformations.

The sulfinic acid moiety can act as a precursor to sulfonyl radicals, which are key intermediates in numerous carbon-sulfur and carbon-carbon bond-forming reactions. researchgate.netscilit.com Furthermore, sulfinates are effective nucleophiles, enabling the synthesis of sulfones, sulfonamides, and thiosulfonates. rsc.orgnih.gov The development of new synthetic methods, including palladium-catalyzed cross-coupling reactions and photocatalytic processes, has significantly expanded the scope of sulfinic acids as reagents. acs.orgorganic-chemistry.org

Within this class, α,β-unsaturated sulfinic acids, such as (E)-2-phenylethene-1-sulfinic acid, represent a unique subclass. The presence of a carbon-carbon double bond adjacent to the sulfinic acid group introduces additional reactivity. This arrangement makes the molecule susceptible to conjugate additions and allows it to participate in pericyclic reactions, further broadening its synthetic potential. researchgate.net However, simple sulfinic acids are often characterized by their instability, which can make them challenging to isolate and handle, often requiring their in situ generation for subsequent reactions. nih.govnih.gov

Theoretical Frameworks for α,β-Unsaturated Sulfur-Containing Compounds

The chemical behavior of α,β-unsaturated sulfur-containing compounds is governed by the electronic interplay between the sulfur-based functional group and the conjugated π-system. The sulfur atom, depending on its oxidation state (sulfide, sulfoxide, sulfone), can exert varied electronic effects on the adjacent double bond. In the case of sulfinic acids and their derivatives like sulfoxides and sulfones, the sulfur center is electron-deficient.

This electron-withdrawing nature polarizes the C=C double bond, rendering the β-carbon electrophilic and thus an excellent Michael acceptor for nucleophiles. researchgate.net Computational studies, including density functional theory (DFT), are often employed to analyze the electronic structure, molecular orbitals, and reaction pathways of these compounds. nih.gov Such theoretical investigations help in understanding the regioselectivity and stereoselectivity observed in their reactions. For instance, the stereochemical outcome of additions to α,β-unsaturated sulfoxides can often be rationalized by considering the steric and electronic influence of the chiral sulfinyl group. nih.gov

Theoretical models are also crucial for predicting spectroscopic properties and thermodynamic stability. For sulfur oxoacids, which are often elusive and difficult to study experimentally, computational chemistry provides invaluable insights into their structure, vibrational frequencies (IR spectra), and potential energy surfaces. acs.orgaip.org The geometry of the sulfinic acid group, which is pyramidal at the sulfur atom, confers chirality to the molecule, a feature that is critical in asymmetric synthesis. nih.gov

Chemical Compound Data

Specific experimental data for this compound is not extensively documented in publicly available literature. The following tables provide known identifiers and predicted or characteristic spectroscopic features based on its structure and data from analogous compounds.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-2-phenylethene-1-sulfinic acid |

| CAS Number | 714191-34-1 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| SMILES | O=S(O)/C=C/c1ccccc1 |

Table 2: General Spectroscopic Features for α,β-Unsaturated Sulfinic Acids

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals for vinyl protons (typically in the δ 6.0-8.0 ppm range) showing coupling constants characteristic of an E-configuration. Aromatic proton signals for the phenyl group. A broad singlet for the acidic proton (-S(O)OH). |

| ¹³C NMR | Resonances for sp² carbons of the vinyl and phenyl groups. The carbon α to the sulfinyl group would appear at a distinct chemical shift. |

| IR Spectroscopy | Characteristic strong absorption for the S=O stretch (typically ~1090-1040 cm⁻¹). A broad O-H stretching band (~3000-2500 cm⁻¹) is also expected for the acidic proton. acs.org |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺). The presence of sulfur can be confirmed by the (M+2)⁺ isotope peak, which is approximately 4.4% of the M⁺ peak intensity. britannica.com Common fragmentation patterns would involve the loss of SO₂ or OH. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenylethenesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHKWNOKKNYKP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714191-34-1 | |

| Record name | (E)-2-phenylethene-1-sulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 2 Phenylethene 1 Sulfinic Acid and Analogues

Direct Synthesis Approaches to Sulfinic Acids

Direct synthetic routes to sulfinic acids, including the target compound (E)-2-phenylethene-1-sulfinic acid, often involve the controlled reaction of precursor molecules to introduce the sulfinic acid moiety. These methods are valued for their efficiency and atom economy.

Hydrolysis-Based Routes to Sulfinic Acids and Salts

A primary and traditional method for the synthesis of sulfinic acids is the hydrolysis of sulfinyl halides. wikipedia.org These precursors, with the general formula R-S(O)-X, react readily with water to yield the corresponding sulfinic acid. wikipedia.org For instance, arylsulfinyl chlorides can be prepared through a Friedel-Crafts reaction with thionyl chloride and subsequently hydrolyzed. wikipedia.org

Another significant hydrolysis-based approach involves the alkaline hydrolysis of sulfonyl chlorides. google.com This method is a conventional way to produce sulfonate salts, which can then be acidified to yield the sulfinic acid. google.comwikipedia.org The reaction is notably exothermic and requires careful temperature control, often conducted in a two-phase system which can affect the reaction kinetics. google.com The use of bases like sodium hydroxide (B78521) is common, and the process can be adapted for the in situ use of the resulting sulfonate salt as a reaction intermediate. google.com

| Precursor | Reagent | Product | Reference |

| Sulfinyl Halide (R-S(O)-X) | Water | Sulfinic Acid (RSO(OH)) | wikipedia.org |

| Sulfonyl Chloride | Sodium Hydroxide | Sulfonate Salt | google.com |

Elimination Reactions from Precursors for Styrylsulfinic Acid Formation

Elimination reactions provide a powerful tool for the formation of the carbon-carbon double bond present in styrylsulfinic acids. libretexts.orgmasterorganicchemistry.com These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms to generate an alkene. libretexts.org The formation of the styryl framework of this compound can be envisioned through such a pathway.

Zaitsev's rule often governs the regioselectivity of these reactions, predicting the formation of the more substituted, and thus more stable, alkene as the major product. libretexts.org The stereochemistry of the resulting alkene is also a critical consideration, with syn-elimination and anti-elimination pathways leading to different isomers. organic-chemistry.org For instance, the dehydration of alcohols using strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid favors elimination over substitution, proceeding through an E1 mechanism for tertiary and secondary alcohols and an E2 mechanism for primary alcohols. masterorganicchemistry.com

Electrochemical Synthesis Routes for Sulfinic Esters and Related Compounds

Electrochemical methods have emerged as a modern and sustainable approach for synthesizing sulfinic esters, which are valuable derivatives and precursors to sulfinic acids. rsc.orgacs.orgchemrxiv.orgchemrxiv.orgrsc.org These methods often proceed under mild conditions without the need for harsh reagents.

One notable electrochemical approach involves the oxidative coupling of thiophenols and alcohols to directly afford sulfinic esters. chemrxiv.org This process can be achieved without the use of metal catalysts, bases, or external oxidants, relying on electricity to drive the transformation. chemrxiv.org Another strategy is the electrochemical synthesis of sulfinic esters from sulfonyl hydrazides. rsc.orgrsc.org In this method, sulfonyl radicals are generated through electrochemical oxidation and subsequently react with alkyl or alkoxy radicals to form the ester products. rsc.org The reaction conditions, such as the solvent and current, can be tuned to selectively produce either sulfinic or sulfonic esters. rsc.orgrsc.org Nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols also provides a direct route to sulfinate esters. acs.org

| Starting Materials | Key Features | Product | References |

| Thiophenols and Alcohols | Metal-free, no external oxidants | Sulfinic Esters | chemrxiv.org |

| Sulfonyl Hydrazides | Tunable selectivity (sulfinic vs. sulfonic esters) | Sulfinic Esters | rsc.orgrsc.org |

| Thiols and Alcohols | Nickel-catalyzed | Sulfinate Esters | acs.org |

Indirect Synthesis from Related Sulfur-Containing Precursors

Indirect methods for the synthesis of sulfinic acids involve the transformation of other sulfur-containing functional groups. These multi-step sequences offer alternative pathways when direct methods are not feasible or when starting from readily available sulfur compounds.

Conversion Strategies from Sulfones to Sulfinic Acids

Sulfones can serve as precursors to sulfinic acids through various conversion strategies. One method involves the photochemical cleavage of benzylic sulfones. cdnsciencepub.com This process generates a sulfonyl radical, which can then be converted to a sulfinic acid. cdnsciencepub.com This approach is particularly useful for preparing sulfones that might be sensitive to oxidizing agents in other synthetic routes. cdnsciencepub.com

Another strategy is the conversion of methyl sulfones to sulfinic acids via alkylation with a benzylic halide followed by an in-situ elimination of the resulting styrene (B11656) in the presence of a base. organic-chemistry.org A more recent, oxidation-free method allows for the preparation of sulfinic acids and their salts from sulfone-substituted benzothiazole (B30560) derivatives under mild conditions. organic-chemistry.org

Activation and Transformation of Sulfoxides to Sulfinic Acid Derivatives

Sulfoxides are another important class of precursors for sulfinic acid derivatives. The activation of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions allows for subsequent treatment with various nucleophiles to form sulfinic acid esters, amides, and new sulfoxides. organic-chemistry.orgorganic-chemistry.org

Furthermore, sulfenate anions, which can be generated in situ from the base-promoted retro-Michael reaction of β-sulfinyl esters, are versatile intermediates. mdpi.com These anions can react with various electrophiles to produce a range of sulfinyl-containing compounds, including sulfoxides. mdpi.com The palladium-catalyzed arylation of sulfenate anions generated from β-sulfinyl esters provides a mild and efficient route to aryl sulfoxides. organic-chemistry.org These sulfoxides can, in turn, be further manipulated to access the desired sulfinic acid derivatives.

Derivatization of Thiols for Sulfinate Generation

The generation of sulfinates from thiols is a fundamental transformation in organosulfur chemistry. nih.gov This process typically involves the oxidation of the thiol group (-SH) to a sulfinate group (-SO₂H). Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfonic acid (-SO₃H).

Commonly employed methods for the derivatization of thiols to sulfinates include:

Controlled Oxidation: A variety of oxidizing agents can be used. The reaction of thiols with reagents like hydrogen peroxide in the presence of a catalyst or m-chloroperoxybenzoic acid (m-CPBA) can yield sulfinic acids. The stoichiometry and reaction conditions must be carefully controlled.

Reaction with Sulfinylating Agents: Thiols can react with specific reagents designed to introduce the sulfinyl group.

From Disulfides: The oxidative cleavage of disulfides can also lead to the formation of sulfinic acids.

The derivatization of thiols is a versatile method for producing a wide array of sulfinates, which are valuable intermediates in organic synthesis. pnnl.gov The reactivity of thiols makes them amenable to various transformations, allowing for the introduction of the sulfinyl moiety into complex molecules. nih.gov

Stereoselective Synthesis Strategies for Chiral Sulfinyl Compounds

The sulfur atom in sulfinyl compounds, including sulfinates, is stereogenic when it bears two different substituents, leading to the existence of enantiomers. acs.orgnih.gov The development of stereoselective methods to access enantiomerically pure sulfinyl compounds is of significant interest due to their application as chiral auxiliaries and their presence in biologically active molecules. acs.orgnih.gov

Asymmetric Synthesis of α-Chiral Sulfinates

The asymmetric synthesis of sulfinates with chirality at a carbon atom alpha to the sulfinyl group provides access to valuable chiral building blocks. researchgate.net One notable approach is the α-alkylation of N-sulfinyl imidates, which can be prepared from the condensation of tert-butanesulfinamide with orthoesters. researchgate.net This method allows for the introduction of various alkyl and aryl groups at the α-position with good yields and diastereomeric ratios. researchgate.net

Another powerful strategy involves the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a chiral organocatalyst such as pentanidium. nih.govnih.govwixsite.com This method has been successfully applied to a broad range of sulfinates and bioactive alcohols, demonstrating its potential for the late-stage diversification of drug molecules containing sulfur. nih.govnih.govwixsite.com

Table 1: Examples of Asymmetric Synthesis of Chiral Sulfinates

| Sulfinate Precursor | Alcohol/Electrophile | Catalyst/Method | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Potassium 4-methylbenzenesulfinate | Various alcohols | Pentanidium | Sulfinate esters | High dr | nih.gov |

| (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate | Aromatic aldimines | Mannich-type reaction | α-chloro-β-amino-N-sulfinyl imidates | Excellent de | researchgate.net |

Chiral Auxiliary-Mediated Approaches to Sulfinyl Transfer Agents

Chiral auxiliaries play a pivotal role in stereoselective synthesis by controlling the stereochemical outcome of a reaction. In the context of sulfinyl compounds, chiral auxiliaries are used to prepare enantiomerically enriched sulfinyl transfer agents. researchgate.net A widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. osi.lvyale.edu This auxiliary can be condensed with aldehydes and ketones to form N-sulfinyl imines, which can then undergo diastereoselective additions of nucleophiles. nih.gov

The general principle involves the reaction of a racemic or prochiral sulfur compound with a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated and the auxiliary cleaved to yield the desired enantiomerically pure sulfinyl compound. nih.gov For instance, chiral alcohols like menthol (B31143) have been extensively used to prepare diastereomeric sulfinates, which can be separated by crystallization. nih.gov

Resolution Techniques for Racemic Sulfinate Mixtures

The separation of a racemic mixture of sulfinates into its constituent enantiomers, a process known as resolution, is a common strategy to obtain enantiopure compounds. pharmaguideline.comlibretexts.org Since enantiomers have identical physical properties, they cannot be separated by conventional techniques like crystallization or distillation. libretexts.org The resolution of racemic sulfinates typically involves their conversion into a mixture of diastereomers, which possess different physical properties and can therefore be separated. libretexts.org

Common methods for the resolution of racemic sulfinates include:

Classical Chemical Resolution: This involves the reaction of the racemic sulfinic acid with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a chiral amine) to form a mixture of diastereomeric salts. pharmaguideline.comlibretexts.org These salts can then be separated by fractional crystallization. Subsequently, the pure enantiomers of the sulfinic acid can be recovered by treatment with a strong acid.

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP), can be employed to separate the enantiomers of a racemic sulfinate mixture directly. dalalinstitute.com This technique relies on the differential interaction of the enantiomers with the chiral stationary phase.

Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The choice of resolution technique depends on the specific properties of the sulfinate and the availability of suitable chiral resolving agents or chromatographic columns. slideshare.net

Reactivity and Mechanistic Investigations of E 2 Phenylethene 1 Sulfinic Acid and Its Derivatives

Radical Reaction Pathways of Sulfinic Acids and Sulfinates

The radical chemistry of sulfinic acids and their corresponding salts, sulfinates, is a cornerstone of their synthetic utility. These compounds serve as precursors to highly reactive sulfonyl radicals, which can participate in a variety of transformations, including complex cyclization cascades and additions to unsaturated systems.

Sulfonyl Radical Precursor Roles of Sodium Sulfinates

Sodium sulfinates are widely recognized for their role as effective precursors to sulfonyl radicals. benthamdirect.comeurekaselect.com This property allows for the synthesis of a diverse range of valuable organosulfur compounds, such as sulfones, sulfonamides, and sulfonates. benthamdirect.comresearchgate.net The generation of sulfonyl radicals from sodium sulfinates can be achieved through various methods, including electrochemical oxidation. benthamdirect.comeurekaselect.com This electrochemical approach is considered a green alternative to traditional chemical redox agents, as it utilizes electric current to drive the reaction. benthamdirect.com

The general process involves the single-electron oxidation of the sulfinate anion to generate the corresponding sulfonyl radical. This reactive intermediate can then engage in a variety of bond-forming reactions.

Table 1: Generation of Sulfonyl Radicals from Sodium Sulfinates

| Method | Description | Advantages |

|---|---|---|

| Electrochemical Oxidation | Utilizes an electric current to oxidize the sulfinate anion at the anode. | Avoids the use of chemical oxidants, environmentally benign. benthamdirect.comresearchgate.net |

| Chemical Oxidation | Employs chemical oxidants like K2S2O8 or metal catalysts. | Versatile and applicable to a wide range of substrates. rsc.org |

Radical Cyclization Cascades Involving Sulfinic Acid Synthons

Sulfinic acids and their derivatives are valuable synthons in radical cyclization cascades, enabling the construction of complex cyclic and heterocyclic molecules. researchgate.netnih.gov These reactions often proceed via the initial formation of a sulfonyl radical, which then adds to an unsaturated system, triggering a cascade of intramolecular cyclizations. researchgate.net For instance, the reaction of sulfinic acids with compounds containing multiple unsaturated moieties, such as 1,6-dienes, can lead to the formation of five- or six-membered rings. tandfonline.comyoutube.com

Photoredox catalysis has emerged as a powerful tool to initiate these cascades under mild conditions. rsc.orgchemrxiv.org For example, a dual photoredox/nickel catalytic system can mediate the carbosulfonylation of bicyclobutane (BCB) allyl amides using aryl sulfinates, leading to the formation of spirocyclobutyl lactams. rsc.org

Mechanistic Studies of Radical Additions to Unsaturated Systems

The mechanism of sulfonyl radical addition to unsaturated systems, such as alkenes and alkynes, has been a subject of detailed investigation. nih.govresearchgate.net These studies provide insight into the regioselectivity and stereoselectivity of these transformations. The addition of a sulfonyl radical to an alkene generates a carbon-centered radical intermediate. rsc.org The fate of this intermediate determines the final product, which can result from subsequent radical trapping, elimination, or further cyclization. nih.govrsc.org

Nucleophilic and Electrophilic Transformations of Sulfinic Acid Derivatives

Beyond their role in radical chemistry, sulfinic acid derivatives exhibit a rich polar reactivity, functioning as both nucleophiles and electrophiles. This dual reactivity allows for a broad range of transformations, including sulfinylation and sulfonylation reactions.

Sulfinylation Reactions with Various Substrates

The sulfinate anion, the conjugate base of a sulfinic acid, is a potent nucleophile. nih.gov It can react with a variety of electrophiles to form new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bonds. rsc.org This nucleophilic character is central to sulfinylation reactions, where a sulfinyl group (R-S(O)-) is introduced into a molecule.

The ambident nature of the sulfinate anion means that it can react at either the sulfur or the oxygen atom. acs.org Reactions with hard electrophiles tend to occur at the oxygen atom, yielding sulfinate esters, while reactions with soft electrophiles favor attack at the sulfur atom, leading to the formation of sulfones. wikipedia.org However, sulfinate esters can often rearrange to the more thermodynamically stable sulfones. acs.org A variety of substrates can undergo sulfinylation, including alkyl halides, epoxides, and activated alkenes. wikipedia.orgorganic-chemistry.org

Table 2: Nucleophilic Reactions of Sulfinates

| Electrophile | Product Type | Notes |

|---|---|---|

| Alkyl Halides | Sulfones | Classic SN2 reaction. wikipedia.org |

| Benzhydrylium Ions | Sulfones and/or Sulfinate Esters | Product distribution depends on the reactivity of the carbocation. acs.org |

| Iminium Ions | Aminomethyl Sulfones | Precursors to versatile sulfonyl isonitriles. nih.gov |

Acid-Mediated Sulfonylation with Sodium Arylsulfinates

Under acidic conditions, sodium arylsulfinates can participate in sulfonylation reactions. rsc.org A notable example is the solvent-dependent sulfonylation of arylethynylene bromides. rsc.orgresearchgate.net In a polar aprotic solvent like DMSO, the reaction yields (E)-1,2-bis(arylsulfonyl)ethylenes, whereas in a nonpolar solvent like toluene, arylacetylenic sulfones are the major products. rsc.org

Two primary mechanisms have been proposed for this transformation. One pathway involves a nucleophilic addition-elimination sequence. rsc.org The alternative pathway proceeds through a radical mechanism, where the arylsulfonyl radical, generated under acidic and heated conditions, adds to the alkyne. rsc.org These reactions are advantageous as they often proceed without the need for a metal catalyst or an external oxidant. rsc.org

Rearrangement Reactions Involving Sulfinyl Moieties

Rearrangement reactions provide powerful tools for the synthesis of complex molecular architectures from simpler precursors. In the context of sulfinyl compounds and their analogues, these transformations often involve the migration of groups to or from the sulfur center, driven by electronic and steric factors.

Investigations into 1,2-Sulfone Rearrangements (from sulfonyl analogues)

While direct studies on the 1,2-rearrangement of the sulfonyl analogue of (E)-2-phenylethene-1-sulfinic acid, namely (E)-2-phenylethene-1-sulfonyl chloride or its derivatives, are not extensively documented, the 1,2-sulfone rearrangement is a known process in related systems, particularly in the context of organocatalysis. youtube.com This type of rearrangement typically occurs following the nucleophilic addition to activated vinyl sulfones. rsc.org The resulting intermediate can then undergo a 1,2-migration of the sulfonyl group.

Mechanistic studies on bis-activated vinyl-sulfones have shown that various nucleophiles, activated by different catalyst types such as enamines or Brønsted bases, can promote this rearrangement, often with high yields. rsc.org The reaction proceeds through a cascade of events initiated by the nucleophilic attack, leading to the formation of a new carbon-carbon bond and the migration of the sulfonyl group.

In a related context, the Julia-Kocienski olefination, a modification of the Julia olefination, utilizes phenyl sulfones to produce trans-(E)-alkenes. youtube.com This reaction involves the reaction of a sulfonyl-stabilized carbanion with a carbonyl compound. youtube.com While not a direct 1,2-rearrangement of the styryl sulfone itself, it highlights the rich chemistry of the sulfonyl group in transformations that lead to the formation of new olefinic bonds, a key structural feature of the parent compound.

Radical Smiles Rearrangement Mechanistic Studies (from sulfonate analogues)

The Radical Smiles rearrangement is a powerful intramolecular ipso-substitution reaction. While traditionally requiring an activated aromatic ring, radical versions of this rearrangement can proceed without such activation. researchgate.net This reaction has been investigated for arylsulfonates, which are analogues of the sulfonate ester that could be formed from this compound.

The general mechanism involves the generation of a radical which then attacks the ipso-position of the sulfonate, leading to the extrusion of sulfur dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net Desulfonylation reactions, in general, are chemical processes that lead to the removal of a sulfonyl group from organic compounds. wikipedia.org As the sulfonyl group is electron-withdrawing, these reactions are typically reductive in nature. wikipedia.org

Recent studies have demonstrated visible-light-mediated Radical Smiles rearrangements of arylsulfonates, offering a green and efficient method for the formation of new chemical bonds. chemrxiv.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. chemrxiv.org For instance, the rearrangement of N-aryl sulfamates to para-sulfonyl anilines has been studied, and mechanistic investigations involving kinetic isotope effects have confirmed the formation of a key N(sp2)-SO3 intermediate, proceeding through an intermolecular mechanism. chemrxiv.orgnih.gov

Solution-Phase Reactivity and Catalysis

The reactivity of this compound in solution is expected to be influenced by factors such as pH and the presence of catalysts, which can modulate its stability and participation in various transformations.

Role of pH and Acidic Conditions in Sulfinic Acid Transformations

The acidity of the sulfinic acid proton and the nucleophilicity of the resulting sulfinate anion are key determinants of the reactivity of sulfinic acids. In biological systems, the oxidation state of cysteine residues, including the formation of cysteine sulfinic acid, is a critical factor in protein function and is influenced by the cellular redox environment. youtube.com The interconversion between sulfenic, sulfinic, and sulfonic acids is a fundamental process in redox signaling. youtube.com

The use of acidic catalysts is common in organic synthesis. For example, sulfamic acid has been employed as an efficient catalyst for the synthesis of various organic compounds, such as aryl-14H-dibenzo[a,j]xanthenes, under both conventional heating and microwave irradiation. researchgate.net This highlights the potential for acidic conditions to promote transformations involving sulfinic acid derivatives, although specific applications to this compound require further investigation.

Catalytic Approaches in Sulfinic Acid Derivatization

Catalysis offers a powerful means to achieve selective and efficient derivatization of sulfinic acids and their related compounds. While specific catalytic derivatizations of this compound are not widely reported, studies on analogous sulfonyl compounds provide valuable insights into potential catalytic transformations.

For instance, the manganese(I)-pincer catalyzed α-alkylation of sulfones with alcohols has been reported as an efficient method for their structural modification. acs.org This reaction proceeds via a catalytic cycle involving the activation of the alcohol by the manganese complex, followed by reaction with the deprotonated sulfone. acs.org However, competitive reactions such as Julia-type olefination and α-alkenylation can occur. acs.org

The development of solid acid catalysts, such as sulfonic acid-functionalized materials, represents a green and sustainable alternative to homogeneous mineral acids in various acid-catalyzed reactions. nih.gov These heterogeneous catalysts can be readily separated and recycled, offering significant advantages in terms of process efficiency and environmental impact. nih.gov While typically applied to sulfonic acids, the principles of heterogeneous catalysis could potentially be extended to reactions involving sulfinic acids.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy would be instrumental in confirming the identity and stereochemistry of (E)-2-phenylethene-1-sulfinic acid. The spectrum would show distinct signals for the aromatic protons, the vinylic protons, and the acidic proton of the sulfinic acid group.

Aromatic Protons: The protons on the phenyl group would typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.5 ppm. The exact splitting pattern would depend on the specific magnetic environments of the ortho, meta, and para protons.

Vinylic Protons: The two protons on the carbon-carbon double bond are chemically non-equivalent and would appear as two distinct signals. Due to their proximity, they would split each other into doublets. A key feature for confirming the (E)-configuration is the magnitude of the vicinal coupling constant (³J) between these two protons. For a trans relationship, as in the (E)-isomer, this coupling constant is typically in the range of 11-18 Hz. nist.gov In contrast, the corresponding cis-isomer would exhibit a smaller coupling constant (6-15 Hz). nist.gov

Sulfinic Acid Proton: The acidic proton (-SO₂H) would be expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| Vinylic-H (α to S) | 6.8 - 7.2 | Doublet | ³J = ~15 |

| Vinylic-H (β to S) | 7.3 - 7.6 | Doublet | ³J = ~15 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Aromatic Carbons: The phenyl group would show multiple signals between δ 125 and 140 ppm. The carbon atom attached to the vinyl group (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.

Vinylic Carbons: The two sp²-hybridized carbons of the ethene bridge would be observed in the region of δ 120-150 ppm.

Sulfinic Acid Carbon: The carbon atom directly attached to the sulfinic acid group would be significantly influenced by the sulfur and oxygen atoms, and its chemical shift would be informative for confirming the structure.

While specific data for the target molecule is scarce, predicted spectra based on computational models are often used for initial characterization. hmdb.ca For instance, related compounds like Phenylacetic acid show aromatic carbon signals in the δ 127-133 ppm range and a benzylic carbon at around δ 41 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-ipso) | ~135 |

| Phenyl (C-ortho, C-meta, C-para) | 127 - 130 |

| Vinylic (C=C-Ph) | ~140 |

¹⁹F NMR Spectroscopic Analysis (for fluorinated derivatives)

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. If fluorinated derivatives of this compound were synthesized (e.g., with a fluorine substituent on the phenyl ring), ¹⁹F NMR would be essential for their characterization. It provides information on the number and electronic environment of fluorine atoms in the molecule. The chemical shifts and coupling constants (both ¹⁹F-¹H and ¹⁹F-¹³C) would provide definitive structural proof. For example, typical H-C-C-F coupling constants (³JHF) are in the range of 2-15 Hz.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=C, S=O, and aromatic C-H bonds.

O-H Stretch: A broad and strong absorption band between 2500 and 3300 cm⁻¹ would be characteristic of the hydroxyl group of the sulfinic acid.

S=O Stretch: The sulfinyl group (S=O) typically exhibits a strong absorption band in the region of 1050-1150 cm⁻¹.

C=C Stretch: The stretching vibration of the alkene C=C double bond would appear around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations appear as a series of absorptions between 1450 and 1600 cm⁻¹.

=C-H Bend (trans): A key band for confirming the (E)-stereochemistry would be the out-of-plane bending vibration for the trans-vinylic hydrogens, which typically appears as a strong band around 960-980 cm⁻¹.

For comparison, the related compound Aniline-2-sulfonic acid shows strong absorptions corresponding to its functional groups. chemicalbook.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Sulfinic Acid (-OH) | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 | Medium |

| C=C Stretch | Alkene/Aromatic | 1600 - 1650 | Medium |

| S=O Stretch | Sulfinyl | 1050 - 1150 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molar mass ≈ 168.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the loss of the sulfinyl group (SO₂) or cleavage at the C-S bond. researchgate.net The detection of sulfenic acids by MS can sometimes be challenging due to their potential for oxidation or other transformations during analysis. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unambiguously confirm the (E)-configuration of the double bond and reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfinic acid group, which govern the crystal packing. While crystallographic data for the title compound is not readily found, analysis of similar structures, like (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, demonstrates the power of this technique in confirming E-stereoisomerism and detailing molecular geometry. amazonaws.com

Chromatographic Separation and Analysis Techniques

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. Given its acidic nature and aromaticity, reversed-phase HPLC is a particularly suitable method.

Detailed Research Findings:

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. For acidic compounds like this compound, the mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the sulfinic acid group. This suppression leads to better peak shape and retention. The UV detector is commonly set at a wavelength where the phenyl and ethene chromophores exhibit strong absorbance, typically around 254 nm.

The retention time of this compound is influenced by the specific composition of the mobile phase; a higher percentage of the organic solvent generally leads to a shorter retention time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation from impurities with different polarities. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

As this compound possesses a stereocenter at the sulfur atom, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers, which is crucial as they may exhibit different biological activities.

Detailed Research Findings:

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used and have shown success in separating a broad range of chiral compounds, including those with sulfur stereocenters. The mobile phase in chiral HPLC can be either normal-phase (e.g., a mixture of hexane (B92381) and isopropanol) or reversed-phase. For sulfinic acids, polar organic or reversed-phase modes are often preferred. The addition of acidic or basic modifiers to the mobile phase can significantly influence the chiral recognition and, therefore, the separation efficiency. The choice of the specific CSP and mobile phase conditions is often determined through a screening process to find the optimal separation.

| Parameter | Typical Value/Condition |

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose-based, such as Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol with a small percentage of an acidic modifier (e.g., TFA) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

Detailed Research Findings:

For monitoring the synthesis of this compound, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation of the starting materials, intermediates, and the final product. A common eluent system for a moderately polar compound like a sulfinic acid would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

After the plate is developed, the spots are visualized. Since this compound contains a chromophore, it can often be visualized under UV light (254 nm) as a dark spot on a fluorescent background. Additionally, various staining agents can be used to visualize the spots. For an acidic compound, a pH indicator stain like bromocresol green can be effective, appearing as yellow spots on a blue or green background. wikipedia.orgwebqc.org A general-purpose stain like potassium permanganate (B83412) can also be used, which reacts with the double bond in the ethene group to give a yellow or brown spot on a purple background.

| Parameter | Typical Condition/Reagent |

| Stationary Phase | Silica gel coated aluminum or glass plates |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |

| Visualization | UV light (254 nm), Potassium Permanganate stain, Bromocresol Green stain |

Electrochemical Analysis Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide insights into the redox properties of a molecule, which can be relevant to its mechanism of action or degradation pathways. wikipedia.orgnih.gov

Detailed Research Findings:

| Parameter | Typical Condition/Material |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) |

| Counter Electrode | Platinum wire |

| Solvent/Electrolyte | Acetonitrile or Dichloromethane with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate | 50-200 mV/s |

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, sulfur) present in a sample of this compound. This data is crucial for confirming the empirical formula of the synthesized compound.

Detailed Research Findings:

The analysis is typically performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and SO₂) are separated and quantified by a detector. The results are then used to calculate the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₈O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound.

| Element | Theoretical Mass % (for C₈H₈O₂S) |

| Carbon (C) | 56.45% |

| Hydrogen (H) | 4.74% |

| Oxygen (O) | 18.79% |

| Sulfur (S) | 18.84% |

Note: The theoretical mass percentages are calculated based on the atomic masses of the elements.

Other Advanced Spectroscopic and Material Characterization Approaches

While not explicitly detailed in the outline, it is worth noting that a full characterization of this compound would also involve other spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the detailed molecular structure. Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the S=O stretch of the sulfinic acid and the C=C stretch of the alkene. Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the conjugated system comprising the phenyl ring and the ethene double bond is the primary chromophore responsible for its UV absorption characteristics.

Detailed research findings on the UV-Vis absorption of this compound itself are not widely available in the public domain. However, analysis of structurally related compounds allows for an educated estimation of its spectral properties. The electronic transitions in such systems are typically of the π → π* type. The extended conjugation in the styryl moiety is expected to result in strong absorption bands in the UV region. For comparison, studies on various styryl derivatives, such as styrylpyridines and vinyl sulfones, show absorption maxima in the range of 200-400 nm. nih.govsielc.comresearchgate.net The exact position and intensity of the absorption bands for this compound would be influenced by the nature of the solvent and the presence of the sulfinic acid group, which can act as an auxochrome. researchgate.netresearchgate.net For instance, divinyl sulfone exhibits an absorption maximum at 200 nm. sielc.com The introduction of a phenyl group in conjugation with the vinyl sulfone moiety would be expected to cause a bathochromic (red) shift of this absorption. Theoretical studies on styrylpyridine compounds using time-dependent density functional theory (TD-DFT) have shown that the choice of functional and basis set can reliably predict absorption maxima, with errors as low as 0.5 to 12 nm compared to experimental values. nih.gov

The UV-Vis spectrum of the sodium salt, sodium (E)-2-phenylethene-1-sulfinate, would likely show similar characteristics, although the ionic nature of the sulfinate group might slightly alter the electronic environment and thus the absorption profile. Purification of related compounds like sodium p-toluenesulfinate is sometimes monitored by ensuring a constant UV spectrum after recrystallization. chemicalbook.com

Table 1: Expected UV-Vis Absorption Characteristics for this compound and Related Compounds

| Compound/Class | Expected λmax (nm) | Transition Type | Notes |

| This compound | 200 - 400 | π → π | Estimated based on related structures. Position influenced by solvent polarity. |

| Divinyl Sulfone | 200 sielc.com | π → π | Non-aromatic analogue. |

| Styrylpyridine Derivatives | ~250 - 350 nih.gov | π → π | Conjugated system with a heterocyclic ring. |

| Vinyl Sulfide/Sulfoxide Derivatives | UV region researchgate.net | π → π | Absorption maxima are solvent-dependent. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Specific XPS data for this compound is not readily found in published literature. However, the expected binding energies for its constituent elements can be inferred from data on similar organosulfur compounds. researchgate.netresearchgate.netxpsdatabase.net The key elements to analyze would be Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).

The S 2p spectrum is particularly diagnostic for the sulfinic acid group. The binding energy of the S 2p electron is highly sensitive to the oxidation state of the sulfur atom. For sulfinic acids, the sulfur atom is in a +4 oxidation state (formally). This would result in a characteristic S 2p binding energy that is intermediate between that of sulfides/thiols (S in -2 or +2 oxidation state) and sulfates/sulfonates (S in +6 oxidation state). For example, the S 2p3/2 binding energy for metal sulfides is around 161.5 eV, for thiols it's around 164 eV, for sodium sulfite (B76179) (Na2SO3) it's 166.5 eV, and for metal sulfates it is approximately 169 eV. xpsdatabase.netthermofisher.com Therefore, the S 2p peak for this compound is expected in the 166-168 eV range.

The C 1s spectrum would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms: the aromatic carbons of the phenyl ring, the sp2 hybridized carbons of the ethene bridge, and any adventitious carbon contamination on the surface. Deconvolution of the C 1s peak would be necessary to distinguish these contributions.

The O 1s spectrum would show contributions from the two oxygen atoms of the sulfinic acid group.

Table 2: Expected S 2p Binding Energies for Sulfur in Various Chemical States

| Sulfur Chemical State | Compound Type | Approximate S 2p Binding Energy (eV) | Reference |

| Sulfide | Metal Sulfide | ~161.5 | xpsdatabase.netthermofisher.com |

| Thiol | R-SH | ~164 | xpsdatabase.netthermofisher.com |

| Sulfinic Acid/Sulfinite | RSO₂H / RSO₂⁻ | ~166-168 | Inferred |

| Sulfone/Sulfonate | RSO₃H / RSO₃⁻ | ~168-170 | unica.it |

| Sulfate | Metal Sulfate | ~169 | xpsdatabase.netthermofisher.com |

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Thermal Analysis (TG/DTG)

Thermogravimetric Analysis (TGA) and its derivative (DTG) are essential techniques for determining the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while DTG provides the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.

While a specific TGA/DTG thermogram for this compound is not available, studies on related compounds, such as poly(sodium 4-styrenesulfonate), offer valuable insights into its likely thermal behavior. marquette.edu The decomposition of aromatic sulfinic acids and their salts typically proceeds in multiple stages. marquette.edunetzsch.com

For this compound, the initial mass loss at lower temperatures (below 150°C) would likely correspond to the loss of any adsorbed or bound water. The main decomposition of the molecule would be expected at higher temperatures. The thermal degradation of poly(sodium 4-styrenesulfonate) shows multiple degradation steps, with the evolution of sulfur dioxide and styrene (B11656) as major decomposition products. marquette.edu A similar decomposition pathway can be anticipated for the monomeric acid, where the C-S bond and the S-O bonds would cleave at elevated temperatures. The phenyl and ethene groups would likely form volatile hydrocarbons like styrene upon decomposition. The final residue at high temperatures would depend on the atmosphere (inert or oxidative) and the formation of any stable carbonaceous char.

Table 3: Representative Thermal Decomposition Stages for Aromatic Sulfinates/Sulfonates

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process | Evolved Products (Anticipated) |

| 50 - 150 | Variable | Dehydration (loss of water) | H₂O |

| 200 - 400 | Significant | Initial decomposition of sulfinic acid group | SO₂, H₂O |

| 400 - 600 | Major | Decomposition of the hydrocarbon backbone | Styrene, other hydrocarbons, CO, CO₂ |

| > 600 | Gradual | Slow degradation of char residue | - |

Note: This table is a generalized representation based on the thermal analysis of related compounds like poly(sodium 4-styrenesulfonate) and other organic salts. Actual temperatures and mass loss percentages will be specific to this compound. marquette.edunetzsch.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For a crystalline solid like this compound, SEM is invaluable for characterizing its crystal morphology, size, and surface features.

There are no publicly available SEM images specifically for this compound. However, the technique would be instrumental in visualizing the crystalline habit of the compound. The appearance of the crystals can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling. SEM images of related compounds, such as various organic salts and sulfonate crystals, often reveal well-defined geometric shapes, including plates, needles, or prisms. mdpi.comresearchgate.netresearchgate.net The images can also show evidence of crystal defects, agglomeration, or variations in crystal size distribution. For instance, SEM images of sodium chloride crystals clearly show their cubic structure. researchgate.netencyclopedia.pub Analysis of the crystal morphology of this compound by SEM would provide crucial information for its solid-state characterization and for understanding its physical properties, such as solubility and dissolution rate.

Table 4: Application of SEM in the Characterization of Crystalline Organic Compounds

| SEM Parameter | Information Obtained | Relevance for this compound |

| Magnification | From ~10x to >500,000x | Allows for visualization from the overall crystal shape to fine surface details. |

| Resolution | Down to the nanometer scale | Can reveal nanoscale surface features, defects, and growth patterns. |

| Depth of Field | Large | Provides a 3D appearance to the images, highlighting the topography of the crystals. |

| Signal Detection | Secondary and Backscattered Electrons | Provides information on surface topography and elemental contrast, respectively. |

Microwave Spectroscopy for Gas Phase Structures

Microwave spectroscopy is a high-resolution spectroscopic technique that measures the transitions between rotational energy levels of molecules in the gas phase. By analyzing the frequencies of these transitions, it is possible to determine the molecule's moments of inertia with very high precision. From these, the exact molecular geometry, including bond lengths and bond angles, can be derived. This technique is particularly powerful for studying the conformational preferences of flexible molecules. sns.itnih.gov

As of now, no microwave spectroscopic studies on this compound have been reported in the scientific literature. The compound's relatively low volatility and potential for thermal decomposition at the temperatures required to obtain a sufficient gas-phase concentration present significant experimental challenges.

However, if such a study were feasible, it would provide definitive information about the three-dimensional structure of the molecule, free from the intermolecular interactions present in the solid state or in solution. It would be possible to determine the planarity of the phenylethene moiety and the precise orientation of the sulfinic acid group relative to the rest of the molecule. Conformational analysis using microwave spectroscopy has been successfully applied to numerous vinyl-substituted aromatic compounds and other flexible molecules, revealing the subtle energetic differences between various conformers and the barriers to their interconversion. sns.itnih.govchemrxiv.org For example, studies on allyl isocyanate have identified multiple conformers and characterized tunneling splittings, demonstrating the high level of detail that can be obtained. nih.gov

Table 5: Potential Information Obtainable from Microwave Spectroscopy of this compound

| Parameter | Type of Information | Significance |

| Rotational Constants (A, B, C) | Precise moments of inertia | Foundation for determining the molecular structure. |

| Molecular Geometry | Bond lengths and bond angles | Provides the exact 3D arrangement of atoms in the gas phase. |

| Conformational Analysis | Identification of stable conformers and their relative energies | Elucidates the preferred spatial arrangement of the molecule. |

| Dipole Moment Components | Magnitude and direction of the molecular dipole moment | Gives insight into the charge distribution within the molecule. |

| Nuclear Quadrupole Coupling Constants | Information about the electric field gradient at quadrupolar nuclei (e.g., ¹⁴N, ³⁵Cl) | Not directly applicable for this specific molecule unless isotopically substituted. |

Computational and Theoretical Investigations on E 2 Phenylethene 1 Sulfinic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of (E)-2-phenylethene-1-sulfinic acid. These calculations can predict molecular geometries, electronic properties, and spectroscopic features, thereby elucidating its reactivity.

Density Functional Theory (DFT) has become a primary computational method for studying organosulfur compounds due to its balance of accuracy and computational cost. numberanalytics.com For this compound, DFT is instrumental in establishing structure-activity relationships. By calculating the optimized geometry, researchers can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

DFT calculations can elucidate the energies of reactants, products, and intermediates, which helps in understanding reaction mechanisms. numberanalytics.com For instance, DFT can be used to calculate the bond dissociation energy (BDE) of the O-H bond in the sulfinic acid moiety, providing insight into its antioxidant capacity and its role in radical reactions. nih.gov Studies on similar aromatic systems have shown that functionals like M06-2X, M05-2X, and M08-HX provide highly accurate BDE values when compared to experimental data. nih.gov

The following table presents a hypothetical but representative set of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=C | 1.34 | |

| C-S | 1.85 | |

| S=O | 1.48 | |

| S-O | 1.65 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | ||

| C-S=O | 108.0 | |

| C-S-O | 106.0 | |

| S-O-H | 109.5 | |

| **Dihedral Angles (°) ** | ||

| C-C-S=O | 120.0 | |

| C-S-O-H | 85.0 |

This table is illustrative and provides expected values based on typical DFT calculations for similar molecules.

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled-Cluster theory (CCSD, CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting reaction barriers and weak interactions. quest.codes

The Hartree-Fock (HF) method itself provides a foundational approximation but neglects electron correlation. libretexts.org Post-HF methods systematically improve upon the HF solution. For sulfur-containing molecules, where the presence of d-orbitals and multiple lone pairs can make electron correlation effects significant, these higher-level methods are invaluable. ucsb.edu For example, composite methods like G3, CBS-QB3, and W1 have been used to accurately determine thermochemical properties of organosulfur compounds. nih.gov Such methods could be applied to this compound to obtain benchmark values for its enthalpy of formation or reaction energies.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. numberanalytics.com This profile provides a thermodynamic and kinetic picture of the reaction pathway. DFT methods are commonly used for these calculations. researchgate.netresearchgate.net For this compound, this could involve modeling its synthesis, such as the reaction of a Grignard reagent with sulfur dioxide, or its subsequent reactions. numberanalytics.com

The identification of transition states (first-order saddle points on the potential energy surface) and the calculation of the associated activation energy (the energy difference between the reactant and the transition state) are key to understanding the reaction rate. aps.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state connects the desired reactants and products.

The following table illustrates a hypothetical reaction energy profile for the addition of this compound to an alkene, a reaction of interest in organic synthesis.

Table 2: Illustrative Reaction Energy Profile for the Addition of this compound to an Alkene

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Alkene | 0.0 |

| Transition State | S-C bond formation | +15.2 |

| Intermediate | Sulfone product | -25.7 |

This table is for illustrative purposes only.

Sulfinic acids are known to participate in radical reactions, often acting as precursors to sulfonyl radicals. rsc.org Computational methods are well-suited to model these highly reactive species. nih.gov The O-H bond dissociation enthalpy (BDE) is a critical parameter in these reactions, and DFT calculations have been shown to predict BDEs with good accuracy. nih.gov For sulfinic acids, the O-H BDE has been experimentally determined to be around 78 kcal/mol, which is intermediate between that of thiols and sulfenic acids. rsc.orgrsc.org

Computational simulations can model the elementary steps of a radical chain reaction: initiation, propagation, and termination. youtube.comkhanacademy.orgmasterorganicchemistry.com For this compound, this would involve modeling the homolytic cleavage of the O-H bond to form a sulfinyl radical, followed by its potential reactions, such as addition to a double bond or reaction with oxygen. rsc.org

Table 3: Calculated Bond Dissociation Enthalpies (BDEs) for Phenylsulfinic Acid

| Bond | BDE (kcal/mol) |

|---|---|

| O-H | ~78 |

| S-H (in thiol) | ~87 |

| S-OH (in sulfenic acid) | ~70 |

Data adapted from experimental and computational studies on phenylsulfinic acid and related compounds. rsc.org

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and physical properties. The conjugated system of the phenyl ring and the ethene group, in conjunction with the sulfinic acid moiety, creates a unique electronic environment.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. libretexts.org

For this compound, the HOMO is expected to be a π-orbital delocalized over the phenylethene system, while the LUMO is likely a π*-antibonding orbital. The presence of the sulfur atom with its lone pairs and the electronegative oxygen atoms will also influence the energies and localization of these orbitals. Computational studies on similar styryl systems have utilized time-dependent DFT (TD-DFT) to analyze electronic transitions and photophysical properties. nih.govresearchgate.netnih.gov

Table 4: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This table provides representative values based on typical DFT calculations for conjugated organic molecules.

Molecular Dynamics Simulations for Reactive Species

While quantum mechanical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations can be particularly useful for studying its interactions with reactive species, such as free radicals, electrophiles, or nucleophiles. By simulating the system containing the sulfinic acid and a reactant, one can observe the process of the molecules approaching each other, the formation of intermediate complexes, and the subsequent reaction steps.

These simulations provide valuable information on the reaction pathways, free energy barriers, and the role of the surrounding environment (like a solvent) in the reaction mechanism. This approach bridges the gap between the electronic properties calculated by quantum mechanics and the macroscopic behavior observed in chemical reactions.

Stereochemical Predictions and Conformational Analysis

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various spatial arrangements known as conformations. wiley.com Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net

For this molecule, key degrees of freedom include rotation around the C-S bond and the S-O bond. Computational methods can be used to perform a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This process reveals the preferred orientations of the functional groups.

The stability of different conformers is determined by a balance of steric hindrance, electrostatic interactions, and intramolecular forces like hydrogen bonding. For instance, a conformation allowing for a hydrogen bond between the hydroxyl hydrogen and the sulfinyl oxygen might be particularly stable. Theoretical studies have shown that repulsion between lone pairs on adjacent sulfur, nitrogen, and oxygen atoms can significantly influence conformational preferences in similar molecules. researchgate.net Understanding the conformational landscape is essential, as the reactivity and biological activity of a molecule can depend heavily on its preferred three-dimensional shape.

Table 4: Relative Energies of Potential Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Notes |

| 1 (Global Minimum) | ~15° | 0.00 | Likely stabilized by intramolecular interactions. |

| 2 | ~170° | 2.5 | Anti-periplanar arrangement, sterically accessible. |

| 3 | ~90° | 8.5 | Represents a rotational barrier (transition state). |

Strategic Applications of E 2 Phenylethene 1 Sulfinic Acid in Complex Molecule Synthesis

Role as a Versatile Building Block in Organosulfur Chemistry

(E)-2-phenylethene-1-sulfinic acid is a member of the sulfinic acid family of organosulfur oxyacids, which also includes sulfenic and sulfonic acids. britannica.comwikipedia.org While sulfinic acids are generally less stable than the corresponding sulfonic acids, they are valuable intermediates in organic synthesis. britannica.com The presence of the vinyl group in this compound provides a reactive site for various transformations, making it a valuable scaffold for introducing the sulfinyl group into more complex molecular architectures. Its utility is further enhanced by its ability to be converted into a range of other sulfur-containing functional groups.

Precursor for Diverse Organosulfur Compound Synthesis

The reactivity of this compound allows for its conversion into several important classes of organosulfur compounds.

Formation of Sulfonamides and Sulfones

Sulfonamides are a critical class of compounds with numerous applications. wur.nl The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. wur.nlnih.gov this compound can be oxidized to the corresponding sulfonyl chloride, which can then be reacted with a variety of primary and secondary amines to yield the desired sulfonamides. nih.govorganic-chemistry.org This two-step process provides a reliable route to styryl sulfonamides.

Similarly, sulfones can be prepared from this compound. One common method for sulfone synthesis is the oxidation of sulfides. organic-chemistry.org Alternatively, sulfones can be synthesized from sulfinates through various methods, including photochemical approaches. cdnsciencepub.com For example, the reaction of thiolates with an oxidizing agent can generate sulfinate anions, which can then be alkylated to form sulfones. organic-chemistry.org

Table 1: Synthesis of Sulfonamides and Sulfones

| Product Class | General Method | Starting Material Derived From this compound | Key Reagents |

|---|---|---|---|

| Sulfonamides | Reaction with amines | (E)-2-phenylethene-1-sulfonyl chloride | Amine, Base |

| Sulfones | Oxidation | (E)-2-phenylethene-1-sulfide | Oxidizing agent (e.g., H₂O₂) |

Synthesis of Thiosulfinates and Sulfinate Esters

Thiosulfinates, characterized by the R-S(O)-S-R' functional group, can be synthesized through the condensation of two molecules of a sulfenic acid. researchgate.netmdpi.com this compound can be reduced to the corresponding sulfenic acid, which can then undergo condensation to form the thiosulfinate. Another route involves the oxidation of disulfides. nih.gov

Sulfinate esters are another important class of compounds that can be accessed from this compound. rsc.org The reaction of the sulfinic acid with an alcohol in the presence of a coupling agent or catalyst can yield the corresponding sulfinate ester. organic-chemistry.orgntu.edu.sg Asymmetric synthesis of chiral sulfinate esters has also been achieved through catalytic methods. nih.gov These esters are valuable intermediates for the synthesis of other chiral sulfur compounds. nih.govnih.gov

Table 2: Synthesis of Thiosulfinates and Sulfinate Esters

| Product Class | General Method | Starting Material | Key Reagents/Conditions |

|---|---|---|---|

| Thiosulfinates | Condensation of sulfenic acids | (E)-2-phenylethene-1-sulfenic acid | - |

| Thiosulfinates | Oxidation of disulfides | Di((E)-2-phenylethenyl) disulfide | Oxidizing agent (e.g., peracid) nih.gov |

| Sulfinate Esters | Esterification | This compound | Alcohol, Coupling agent organic-chemistry.org |

Applications in Heterocyclic Compound Synthesis

The unique reactivity of this compound and its derivatives makes them valuable in the synthesis of heterocyclic compounds.

Cycloaddition Reactions with Sulfinic Acid-Derived Intermediates (e.g., from alkynyl sulfonamides)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. libretexts.orgnih.gov While this compound itself is not typically a direct participant in cycloadditions, it serves as a precursor to molecules that are. For instance, it can be converted to (E)-2-phenylethene-1-sulfonyl azide (B81097). This sulfonyl azide can then undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. researchgate.netnih.gov The reaction of sulfonyl azides with terminal alkynes, often catalyzed by copper(I), is a well-established method for synthesizing N-sulfonylated triazoles. nih.gov Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, can involve dienophiles containing a sulfonyl group derived from the corresponding sulfinic acid. researchgate.net

Radical Cyclization for Heterocycle Formation

Radical reactions offer a complementary approach to ionic reactions for ring formation. clockss.org Intermediates derived from this compound can participate in radical cyclization reactions. For example, a sulfinyl radical can be generated from a suitable precursor, which can then add to a double or triple bond within the same molecule to initiate a cyclization cascade. This strategy has been employed in the synthesis of various heterocyclic systems.

Intermediary Role in Fluoro-Organic Chemistry (from sulfonate analogues)